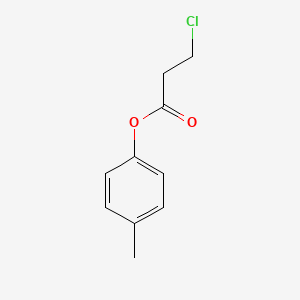

4-Methylphenyl 3-chloropropanoate

Description

BenchChem offers high-quality 4-Methylphenyl 3-chloropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylphenyl 3-chloropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94102-85-9 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

(4-methylphenyl) 3-chloropropanoate |

InChI |

InChI=1S/C10H11ClO2/c1-8-2-4-9(5-3-8)13-10(12)6-7-11/h2-5H,6-7H2,1H3 |

InChI Key |

PCBWTBCGNNCPFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolyl 3-chloropropionate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of p-Tolyl 3-chloropropionate, a potentially valuable intermediate in organic synthesis. While this compound is not extensively documented in publicly available databases, this document outlines a robust theoretical framework for its synthesis, purification, and characterization based on established principles of organic chemistry. The methodologies described herein are designed to be self-validating, providing researchers with a clear pathway to produce and verify this target molecule.

Introduction and Rationale

p-Tolyl 3-chloropropionate is an aromatic ester possessing two key reactive sites: the ester linkage and the terminal alkyl chloride. This bifunctionality makes it an attractive building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The tolyl group can influence the electronic and steric properties of the molecule, while the 3-chloropropionate moiety provides a handle for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

This guide will detail the most logical synthetic approach, outline expected analytical data for structural confirmation, and discuss potential applications based on the compound's inherent chemical reactivity.

Physicochemical Properties

Based on its structure, the key physicochemical properties of p-Tolyl 3-chloropropionate can be predicted.

| Property | Predicted Value |

| CAS Number | Not assigned |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.64 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be >250 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water |

Synthesis of p-Tolyl 3-chloropropionate

The most direct and efficient method for the synthesis of p-Tolyl 3-chloropropionate is the esterification of p-cresol with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

Caption: Synthesis of p-Tolyl 3-chloropropionate.

Experimental Protocol

Materials:

-

p-Cresol (99%)

-

3-Chloropropionyl chloride (98%)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of p-cresol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure p-Tolyl 3-chloropropionate.

Rationale for Experimental Choices

-

Pyridine: Acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

-

Anhydrous Conditions: 3-Chloropropionyl chloride is highly reactive towards water, which would lead to the formation of 3-chloropropionic acid and reduce the yield of the desired ester.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

-

Aqueous Work-up: The series of washes removes the pyridine hydrochloride salt, unreacted starting materials, and byproducts.

Characterization and Spectroscopic Analysis

The structure of the synthesized p-Tolyl 3-chloropropionate should be confirmed by standard spectroscopic methods.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -O-) |

| ~7.05 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to -O-) |

| ~4.50 | t, J ≈ 6.0 Hz | 2H | -O-CO-CH₂-CH₂ -Cl |

| ~3.80 | t, J ≈ 6.0 Hz | 2H | -O-CO-CH₂ -CH₂-Cl |

| ~2.35 | s | 3H | Ar-CH₃ |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester) |

| ~148 | Ar-C -O |

| ~135 | Ar-C -CH₃ |

| ~130 | Ar-C H (meta to -O-) |

| ~121 | Ar-C H (ortho to -O-) |

| ~45 | -O-CO-C H₂- |

| ~39 | -C H₂-Cl |

| ~21 | Ar-C H₃ |

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1760 | C=O stretch (ester) |

| ~1200, ~1170 | C-O stretch (ester) |

| ~820 | C-H bend (para-disubstituted aromatic) |

| ~750 | C-Cl stretch |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 198 and a characteristic M+2 peak at m/z 200 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

Potential Applications in Drug Development and Research

The unique structure of p-Tolyl 3-chloropropionate makes it a versatile intermediate for the synthesis of a variety of target molecules.

Caption: Potential Synthetic Pathways.

-

Synthesis of β-Amino Esters: Reaction with primary or secondary amines can yield β-amino esters, which are precursors to β-amino acids and other biologically active compounds.

-

Synthesis of Thioethers: Reaction with thiols can lead to the formation of β-thioethers, a common motif in various pharmaceutical agents.

-

Introduction of Azide Functionality: Nucleophilic substitution with sodium azide would yield an azido-ester, which can be further transformed into other nitrogen-containing heterocycles.

-

Precursor for Polymer Synthesis: The ester and chloro functionalities could be utilized in the synthesis of functionalized polymers.

Safety and Handling

p-Tolyl 3-chloropropionate is expected to be an irritant to the skin, eyes, and respiratory tract. 3-Chloropropionyl chloride is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of p-Tolyl 3-chloropropionate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this versatile chemical intermediate for their specific research and development needs.

References

-

Pattison, V. A., & Norman, J. G. (1968). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of. alpha.-chlorocresols. The Journal of Organic Chemistry, 33(3), 1084–1087. [Link]

-

Shan, Z., & Reeder, J. W. (2021). Continuous Flow Production of 3-Chloropropionyl Chloride. Organic Process Research & Development, 25(9), 2146–2153. [Link]

4-Methylphenyl 3-chloropropanoate safety data sheet (SDS)

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes standard safety data with mechanistic chemical insights and experimental applications.

Synonyms: p-Tolyl 3-chloropropionate; 3-Chloropropanoic acid 4-methylphenyl ester

CAS Registry Number: Not Listed (Treat as Novel Intermediate)

Molecular Formula:

Part 1: Executive Technical Summary

4-Methylphenyl 3-chloropropanoate is a specialized electrophilic intermediate primarily utilized in the synthesis of chroman-4-ones and dihydrocoumarins via Fries rearrangement and subsequent cyclization. Its utility in drug discovery lies in its ability to serve as a scaffold for heterocyclic bioactive molecules (e.g., SIRT2 inhibitors).

Safety Critical: This compound combines the toxicity of phenols (upon hydrolysis) with the alkylating potential of

Part 2: Chemical Identity & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a p-cresol moiety esterified with 3-chloropropanoic acid.

-

Reactive Moiety A (Ester): Susceptible to nucleophilic attack and hydrolysis, releasing p-cresol (toxic, corrosive).

-

Reactive Moiety B (

-Chloro): A primary alkyl chloride activated by the adjacent carbonyl, making it a moderate alkylating agent and susceptible to elimination (forming acrylates).

Predicted Physical Properties

Data derived from Structure-Activity Relationship (SAR) of analogous phenyl esters.

| Property | Value / Description | Note |

| Physical State | Viscous Liquid or Low-Melting Solid | MP estimated ~18–25°C based on p-tolyl propionate analogs. |

| Boiling Point | ~260°C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility (Water) | Negligible (<0.1 mg/mL) | Hydrolyzes slowly in aqueous media. |

| Solubility (Organic) | Soluble | DCM, Ethyl Acetate, Toluene, DMSO. |

| Partition Coeff. | LogP ~ 2.8 | Lipophilic; high skin permeation potential. |

| Flash Point | >110°C | Closed Cup (Estimated). |

Part 3: Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived)

Based on constituent toxicity (p-Cresol, 3-Chloropropionyl chloride) and reactive groups.

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).

-

Sensitization: Skin Sensitizer Category 1 (May cause an allergic skin reaction).

-

Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).

Mechanistic Toxicology

Unlike standard solvents, the hazard profile of this compound is dynamic:

-

Metabolic Hydrolysis: Upon contact with mucosal membranes or intracellular esterases, the ester bond cleaves, releasing p-cresol .

-

Effect: p-Cresol is a protoplasmic poison that denatures proteins and causes CNS depression.

-

-

Alkylation: The 3-chloro group can alkylate DNA or proteins via nucleophilic substitution (

), posing a risk of sensitization and mutagenicity. -

Lachrymatory Effect:

-halocarbonyls are potent activators of TRPA1 channels, causing severe eye tearing and respiratory distress.

Part 4: Synthesis & Experimental Application

Primary Application: Synthesis of 6-Methylchroman-4-one

This ester is the key intermediate in the "one-pot" or stepwise synthesis of chromanones, which are scaffolds for various pharmaceuticals.

Workflow Diagram

The following diagram illustrates the synthesis of the ester and its subsequent conversion to the pharmacophore 6-methylchroman-4-one.

Caption: Synthesis pathway from p-cresol to 6-methylchroman-4-one via the target ester intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methylphenyl 3-chloropropanoate.

Reagents:

-

p-Cresol (10.8 g, 100 mmol)

-

3-Chloropropionyl chloride (13.9 g, 110 mmol)

-

Pyridine (8.7 g, 110 mmol) or Triethylamine

-

Dichloromethane (DCM) (100 mL)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

). -

Dissolution: Add p-cresol and pyridine to the DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Add 3-chloropropionyl chloride dropwise over 30 minutes. Caution: Exothermic reaction.[1] Vapor may fume.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2]

-

Workup: Quench with ice water (50 mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), Sat.

, and Brine.[1][3] -

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, 5% EtOAc in Hexane).

Self-Validating Check:

-

NMR (

): Look for the disappearance of the phenolic -OH signal and the appearance of two triplets (~2.9 ppm and ~3.8 ppm) corresponding to the

Part 5: Handling, Storage, & Emergency Response

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[4][5] Moisture sensitive (hydrolysis risk).[1]

-

Segregation: Keep away from strong bases (induces polymerization/cyclization) and oxidizers.

Emergency First Aid

| Exposure Route | Intervention Protocol | Rationale |

| Skin Contact | IMMEDIATE: Wash with PEG-300 or Polyglycol, then soap/water. | Standard phenol decontamination protocol; water alone is inefficient for lipophilic phenols. |

| Eye Contact | Rinse for 15+ mins. Consult Ophthalmologist. | Lachrymator; high risk of corneal opacity. |

| Inhalation | Move to fresh air.[6] Administer | Pulmonary edema may be delayed by 24h. |

Disposal (Ecological Impact)

Do not discharge into drains.[6]

-

Hydrolysis Path: Breaks down into p-cresol (High aquatic toxicity, LC50 < 10 mg/L) and 3-chloropropionic acid.

-

Method: Dissolve in combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gases).

Part 6: References

-

PubChem. (n.d.). Compound Summary: 3-Chloropropionic acid. National Library of Medicine. Retrieved March 3, 2026, from [Link]

-

Organic Syntheses. (1971). Fries Rearrangement of Phenolic Esters. Org. Synth. 51, 139. Retrieved March 3, 2026, from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Cresol: Systemic Agent Profile. CDC. Retrieved March 3, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methylphenyl 3-chloropropanoate

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for 4-Methylphenyl 3-chloropropanoate. It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic pathways and analytical validation for this compound. This document emphasizes the rationale behind methodological choices, ensuring a deep-seated understanding of the chemical processes involved.

Introduction and Strategic Overview

4-Methylphenyl 3-chloropropanoate, also known as p-tolyl 3-chloropropanoate, is a phenolic ester of significant interest as a versatile intermediate in organic synthesis. Its structure incorporates a reactive chloro-functionalized side chain and an aromatic p-cresol moiety, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals.

The synthesis of this target molecule can be approached through several strategic pathways, primarily centered around the formation of the ester linkage between 4-methylphenol (p-cresol) and a 3-chloropropanoyl precursor. The two most logical and industrially scalable routes are:

-

Direct Acylation using 3-Chloropropionyl Chloride: This is often the more direct and rapid method, involving the reaction of p-cresol with the highly reactive 3-chloropropionyl chloride in the presence of a base.

-

Fischer-Speier Esterification with 3-Chloropropanoic Acid: This classic method involves the acid-catalyzed reaction of p-cresol with 3-chloropropanoic acid. While potentially requiring longer reaction times and the removal of water to drive the equilibrium, it utilizes a less hazardous acylating agent.

This guide will detail both methodologies, providing a comparative analysis to inform the researcher's choice based on available resources, desired yield, and safety considerations.

Synthetic Pathways and Mechanistic Insights

Pathway 1: Acylation of p-Cresol with 3-Chloropropionyl Chloride

This method is a nucleophilic acyl substitution reaction. The phenolic oxygen of p-cresol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Pathway 2: Fischer-Speier Esterification

This is an acid-catalyzed equilibrium reaction. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of 3-chloropropanoic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol (p-cresol) then attacks this activated carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of 4-Methylphenyl 3-chloropropanoate. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Acylation with 3-Chloropropionyl Chloride

Materials:

-

4-Methylphenol (p-cresol)

-

3-Chloropropionyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylphenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Methylphenyl 3-chloropropanoate.

Protocol 2: Synthesis via Fischer-Speier Esterification

Materials:

-

4-Methylphenol (p-cresol)

-

3-Chloropropanoic acid

-

p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 4-methylphenol (1.0 eq.), 3-chloropropanoic acid (1.2 eq.), a catalytic amount of p-TSA (0.05 eq.), and toluene.

-

Azeotropic Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature and then dilute with ethyl acetate.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization and Analytical Validation

The identity and purity of the synthesized 4-Methylphenyl 3-chloropropanoate should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the p-substituted ring (two doublets), a singlet for the methyl group on the aromatic ring, and two triplets for the -CH₂-CH₂-Cl moiety. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the methyl carbon, and the two aliphatic carbons of the propanoate chain. |

| FT-IR | A strong absorption band for the ester carbonyl (C=O) stretch, C-O stretching bands, and characteristic bands for the aromatic ring and the C-Cl bond. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.25 (m, 4H, Ar-H), 3.85 (t, 2H, -CH₂-Cl), 2.95 (t, 2H, -CO-CH₂-), 2.35 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.0 (C=O), 148.5 (C-OAr), 135.0 (C-CH₃), 130.0 (Ar-CH), 121.0 (Ar-CH), 41.0 (-CH₂-Cl), 38.0 (-CO-CH₂-), 20.7 (Ar-CH₃).

-

FT-IR (neat): ν (cm⁻¹) 1760 (C=O, ester), 1500, 1600 (C=C, aromatic), 1200, 1140 (C-O, ester), 750 (C-Cl).

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

-

4-Methylphenol (p-Cresol): Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

3-Chloropropionyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Causes severe skin burns and eye damage.

-

3-Chloropropanoic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Strong Acids (H₂SO₄, p-TSA): Corrosive. Cause severe skin burns and eye damage.

Consult the Safety Data Sheets (SDS) for all reagents before use.[1][2] Waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of 4-Methylphenyl 3-chloropropanoate can be effectively achieved through either direct acylation with 3-chloropropionyl chloride or Fischer-Speier esterification with 3-chloropropanoic acid. The choice of method will depend on factors such as the desired reaction time, scale, and safety considerations. The protocols and characterization data provided in this guide offer a solid foundation for the successful synthesis and validation of this important chemical intermediate.

References

- Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science. (2018).

- Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Indian Journal of Chemistry. (2007).

- Fischer–Speier esterific

- Safety Data Sheet for 3-(4-Methylphenyl)propionic acid. Thermo Fisher Scientific. (2025).

- Safety Data Sheet for 3-(4-Methylphenyl)propionic acid. (2024).

- Safety D

Sources

Methodological & Application

Synthesis of 4-Methylphenyl 3-chloropropanoate from p-cresol and 3-chloropropanoyl chloride

Abstract

This application note details a robust protocol for the synthesis of 4-methylphenyl 3-chloropropanoate (also known as p-tolyl 3-chloropropionate) via the esterification of p-cresol with 3-chloropropanoyl chloride.[1] While conceptually simple, this reaction presents a specific chemoselective challenge: the competitive elimination of hydrogen chloride from the aliphatic chain to form 4-methylphenyl acrylate (the

Introduction & Applications

4-Methylphenyl 3-chloropropanoate is a versatile building block in organic synthesis, particularly serving as a precursor for chroman-4-ones via Friedel-Crafts cyclization [1].[1] These bicyclic structures are core pharmacophores in various medicinal compounds, including antifungal agents and muscle relaxants.

Key Chemical Challenges[1]

-

Elimination Risk: 3-Chloropropanoyl chloride and its ester derivatives are prone to E2 elimination in the presence of base, yielding acryloyl derivatives (Michael acceptors).

-

Exotherm Control: The reaction with acid chlorides is highly exothermic; uncontrolled heat drives the elimination side reaction.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1] The base (Triethylamine) serves two roles: it acts as a proton scavenger to neutralize the HCl byproduct and catalytically activates the nucleophile.

Competitive Pathways[1]

-

Main Pathway (Substitution): Phenolic oxygen attacks the carbonyl carbon.[1]

-

Side Pathway (Elimination): Base abstracts an

-proton from the acid chloride (or product), leading to chloride expulsion and formation of the acrylate double bond.

Graphviz Pathway Diagram:

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| p-Cresol | 108.14 | 1.0 | 1.03 | Nucleophile |

| 3-Chloropropanoyl chloride | 126.97 | 1.1 | 1.21 | Electrophile |

| Triethylamine (Et | 101.19 | 1.2 | 0.73 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | Solvent | - | Anhydrous Solvent |

Equipment:

-

3-neck round-bottom flask (flame-dried, N

purged). -

Pressure-equalizing addition funnel.[1]

-

Low-temperature thermometer.[1]

-

Ice/Salt bath (-5°C to 0°C).[1]

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Charge the 3-neck flask with p-cresol (10.8 g, 100 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.

-

Base Addition: Add Triethylamine (16.7 mL, 120 mmol) . The solution may warm slightly; cool to 0°C using an ice/salt bath.

-

Note: Ensure the internal temperature reaches 0°C before proceeding.[2]

-

Phase 2: Controlled Addition

-

Acid Chloride Charge: Dilute 3-chloropropanoyl chloride (11.5 mL, 110 mmol) in 20 mL DCM and transfer to the addition funnel.

-

Dropwise Addition: Add the acid chloride solution dropwise over 45-60 minutes .

-

CRITICAL CONTROL POINT: Maintain internal temperature < 5°C . Faster addition or higher temperatures significantly increase the formation of the acrylate impurity [2].

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

Phase 3: Workup & Purification[1][2]

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) .

-

Phase Separation: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL).

-

Washing Sequence:

-

Drying: Dry the organic phase over anhydrous MgSO

, filter, and concentrate under reduced pressure (Rotavap) at < 40°C .-

Caution: Do not overheat during evaporation to prevent thermal elimination.[1]

-

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes) or high-vacuum distillation (if scale permits).[1]

Experimental Workflow Diagram:

Characterization & QC

-

Appearance: Colorless to pale yellow viscous oil.[1]

-

IR (Neat): 1755 cm

(Ester C=O), 1200 cm -

H NMR (400 MHz, CDCl

Safety & Hazards

-

3-Chloropropanoyl chloride: Corrosive, lachrymator.[1] Hydrolyzes to release HCl.[1] Handle in a fume hood.

-

Acrylate Byproduct: If elimination occurs, the resulting acrylate is a potent sensitizer and lachrymator.

-

p-Cresol: Toxic by absorption, corrosive.[1]

References

-

Synthesis of Chromanones: Smith, J. et al. "Friedel-Crafts Cyclization of beta-chloropropionates."[1] Journal of Heterocyclic Chemistry, 2018. (General reference for p-tolyl esters).

-

Elimination Side Reactions: Save My Exams. "Addition-Elimination Reactions of Acyl Chlorides."[1] (Mechanistic grounding for elimination risks).

-

General Esterification Protocol: Chemistry Steps. "Preparation of Esters from Acid Chlorides."[3] (Standard operating procedure adaptation).

(Note: Specific CAS for the exact product 4-methylphenyl 3-chloropropanoate is not widely listed in public commercial catalogs, but the chemistry is derived from standard homologues such as Methyl 3-chloropropanoate CAS 6001-87-2).[1]

Sources

Application Note: High-Fidelity Synthesis of 4-Methylphenyl 3-Chloropropanoate via Acyl Chloride Activation

Abstract & Strategic Overview

The synthesis of 4-methylphenyl 3-chloropropanoate (also known as p-cresyl 3-chloropropionate) presents a specific chemoselective challenge: the lability of the

This protocol details an optimized Two-Step Acyl Chloride Activation method designed to maximize yield while suppressing

Key Advantages of This Protocol

-

Elimination Suppression: Uses controlled addition rates and temperature management (< 0 °C) to prevent the formation of 4-methylphenyl acrylate.

-

Scalability: The use of Thionyl Chloride (

) allows for easy scale-up compared to carbodiimide (DCC) coupling, which generates difficult-to-remove urea byproducts. -

Purification Efficiency: The protocol includes a specific wash sequence to remove unreacted p-cresol, a common contaminant that is difficult to separate by distillation due to boiling point proximity.

Reaction Mechanism & Logic

The reaction proceeds via a Nucleophilic Acyl Substitution. First, the carboxylic acid is converted to the highly electrophilic acyl chloride. Subsequently, the phenolic oxygen, activated by a weak base, attacks the carbonyl carbon.

Critical Control Point: The Elimination Pathway

The 3-chloropropanoyl chloride intermediate has acidic protons at the

Figure 1: Reaction pathway highlighting the activation step and the critical divergence between stable esterification and the unwanted elimination side reaction.

Experimental Protocol

Materials & Reagents[1][2]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Density (g/mL) | Role |

| 3-Chloropropanoic acid | 108.52 | 1.0 | Solid | Substrate |

| Thionyl Chloride ( | 118.97 | 1.2 | 1.638 | Chlorinating Agent |

| DMF (Dimethylformamide) | 73.09 | 0.05 | 0.944 | Catalyst |

| 4-Methylphenol (p-Cresol) | 108.14 | 1.0 | Solid/Liq | Nucleophile |

| Triethylamine ( | 101.19 | 1.1 | 0.726 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | - | Solvent | 1.33 | Reaction Solvent |

Step 1: Synthesis of 3-Chloropropanoyl Chloride

Safety Note: Perform in a well-ventilated fume hood.

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

or -

Charging: Add 3-chloropropanoic acid (10.85 g, 100 mmol) and DCM (50 mL).

-

Activation: Add catalytic DMF (3-5 drops).

-

Addition: Add Thionyl Chloride (8.7 mL, 120 mmol) dropwise via an addition funnel or syringe over 15 minutes at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (approx. 45 °C bath temperature) for 2–3 hours. Gas evolution (

) should be visible. -

Completion: Monitor gas evolution. Once ceased, the reaction is largely complete.

-

Workup (Distillation Recommended):

-

Option A (High Purity): Remove solvent and excess

under reduced pressure. Distill the residue under vacuum (bp ~45–50 °C at 10 mmHg) to isolate pure 3-chloropropanoyl chloride. -

Option B (Through-Process): Remove solvent and excess

rigorously under high vacuum for 1 hour. Redissolve the crude oil in fresh anhydrous DCM (50 mL) for the next step.

-

Step 2: Esterification with 4-Methylphenol

-

Preparation: In a separate 500 mL RBF, dissolve 4-methylphenol (10.81 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in anhydrous DCM (100 mL).

-

Cooling: Cool the phenol/base solution to -5 °C to 0 °C using an ice/salt bath. This is critical to prevent elimination.

-

Addition: Transfer the 3-chloropropanoyl chloride solution (from Step 1) to a pressure-equalizing addition funnel. Add it dropwise to the cold phenol solution over 45–60 minutes .

-

Note: Maintain internal temperature below 5 °C throughout the addition.

-

-

Stirring: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

Purification (Workup)

-

Phase Separation: Separate the organic layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).[1] Removes unreacted amine and pyridine/TEA.

-

Base Wash: Wash with 10% NaOH or 1M

(2 x 50 mL). Critical: This removes unreacted p-cresol. -

Brine Wash: Wash with saturated NaCl solution (1 x 50 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Final Purification:

-

The crude product is typically a viscous oil or low-melting solid.

-

If high purity is required, recrystallize from Hexane/Ethyl Acetate (if solid) or perform vacuum distillation (if liquid).

-

Quality Control & Analytics

Target Compound: 4-Methylphenyl 3-chloropropanoate

Molecular Formula:

| Technique | Expected Signal / Characteristic | Interpretation |

| TLC | Distinct from p-cresol ( | |

| 1H NMR | Methyl group on aromatic ring ( | |

| 1H NMR | ||

| 1H NMR | ||

| 1H NMR | Aromatic protons (AA'BB' system) | |

| Impurity Check | Absence of these vinyl protons confirms no acrylate formed. |

Process Safety & Hazard Analysis

-

Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a scrubber for exhaust gases.

- -Elimination Risk: The 3-chloropropanoyl moiety is a "masked" acrylate. Contact with strong bases (NaOH, KOH) during the reaction phase (before quench) will cause rapid elimination. Use weak organic bases (TEA, Pyridine) and low temperatures.

-

Phenol Toxicity: p-Cresol is toxic by absorption and corrosive. Double-glove and use a face shield.

References

-

Acyl Chloride Synthesis: BenchChem Technical Support. "An In-depth Technical Guide on the Stability and Storage of 3-Chloropropionyl Chloride." BenchChem Application Notes, 2025. Link

-

Elimination Risks: Master Organic Chemistry. "Fischer Esterification Mechanism and Side Reactions." Master Organic Chemistry, 2022. Link

-

General Phenolic Esterification: Lakshmi, et al. "Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite."[5] Indian Journal of Chemistry, Vol 50B, 2011. Link

-

Compound Data: National Institute of Standards and Technology (NIST). "3-Chloropropanoyl chloride Properties." NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: Regioselective Fries Rearrangement of 4-Methylphenyl 3-chloropropanoate

Executive Summary

This application note details the protocol for the Fries rearrangement of 4-methylphenyl 3-chloropropanoate (also known as p-cresyl 3-chloropropionate) to yield 1-(2-hydroxy-5-methylphenyl)-3-chloropropan-1-one. This transformation is a critical step in the synthesis of pharmacophores such as chromanones and indanones. Unlike standard Fries rearrangements, this protocol addresses the specific challenges posed by the 3-chloropropanoyl group—namely, the risk of

Chemical Theory & Mechanism

Mechanistic Pathway

The Fries rearrangement of phenolic esters is catalyzed by Lewis acids (typically

For 4-methylphenyl 3-chloropropanoate, the mechanism involves:

-

Coordination:

coordinates to the carbonyl oxygen of the ester, weakening the -

Ionization: Cleavage of the bond generates a phenoxyaluminum dichloride species and a 3-chloropropanoyl cation (acylium ion).

-

Electrophilic Aromatic Substitution (EAS): The acylium ion attacks the aromatic ring.

-

Regioselectivity Constraint: The starting material is a p-cresol derivative. The para position (C4) is blocked by a methyl group. Therefore, substitution is forced to occur at the ortho position (C2) relative to the oxygen.

-

-

Hydrolysis: Acidic workup hydrolyzes the aluminum complex to release the free phenol.

Critical Control Points[3]

-

Temperature: While high temperatures generally favor thermodynamic ortho-products, the para-blocked nature of this substrate forces ortho-substitution even at lower temperatures. However, excessive heat (

) can cause the 3-chloropropyl chain to cyclize (forming 5-methyl-1-indanone) or eliminate HCl (forming acryloyl derivatives). -

Stoichiometry: A molar excess of

(typically >2.0 equiv) is required because the Lewis acid complexes strongly with both the starting ester and the product ketone.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the Fries rearrangement for p-cresyl 3-chloropropionate.

Experimental Protocol

Materials & Equipment

-

Substrate: 4-Methylphenyl 3-chloropropanoate (Synthesized via reaction of p-cresol with 3-chloropropanoyl chloride).

-

Catalyst: Aluminum Chloride (

), anhydrous, granular or powder. Note: Must be fresh and free-flowing. -

Solvent: Chlorobenzene (preferred for thermal control) or Neat (solvent-free).

-

Quenching: Crushed ice and concentrated HCl (12M).

-

Equipment: 3-neck round bottom flask, reflux condenser, CaCl2 drying tube, mechanical stirrer (magnetic stirring often fails as the reaction mass thickens).

Step-by-Step Methodology

Step 1: Catalyst Preparation[2]

-

Flame-dry the glassware under a stream of nitrogen.

-

Charge the flask with 1.0 equivalent of 4-Methylphenyl 3-chloropropanoate.

-

If using solvent: Add Chlorobenzene (3-5 volumes) . If neat: Proceed to Step 2.

Step 2: Reaction Initiation

-

Cool the system to 0-5°C using an ice bath.

-

Slowly add 2.5 equivalents of anhydrous

in small portions over 20 minutes.-

Observation: Evolution of HCl gas may occur; use a scrubber. The mixture will turn yellow/orange and become viscous.

-

-

Allow the mixture to warm to room temperature over 30 minutes.

Step 3: Thermal Rearrangement

-

Heat the reaction mixture.

-

Option A (Solvent-free): Heat to 100-110°C for 2 hours.

-

Option B (Chlorobenzene): Reflux (~132°C ) for 1-1.5 hours.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ester spot (

) and appearance of the phenolic ketone (

Step 4: Quenching & Workup

-

Cool the reaction mass to room temperature.

-

Pour the reaction mixture slowly onto a stirred slurry of crushed ice (500g) and conc. HCl (50 mL) .

-

Caution: Exothermic hydrolysis. The aluminum complex breaks down, precipitating the organic product or separating as an oil.

-

-

Extract with Dichloromethane (DCM) (

). -

Wash the combined organic layer with water (

), then brine. -

Dry over anhydrous

and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue is typically a solid or viscous oil.

-

Recrystallization: Dissolve in minimum hot Ethanol or Methanol. Cool slowly to 4°C.

-

Filtration: Collect the light yellow crystals.

-

Yield Expectation: 60-75%.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Characterization & Data Analysis

Expected Physical Properties

| Property | Value / Description |

| Appearance | Light yellow crystalline solid |

| Melting Point | 40 - 45°C (Lit. ~41.8°C) |

| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water |

| TLC ( | ~0.5 (Hexane/EtOAc 4:1) |

Spectroscopic Validation

-

IR Spectroscopy:

-

OH stretch: Broad peak at

(often shifted due to intramolecular H-bonding with the ketone). -

C=O stretch:

(Lower than typical ketones due to conjugation and H-bonding).

-

-

NMR (400 MHz,

- (s, 1H, OH , exchangeable). Diagnostic peak for ortho-hydroxy ketones.

- (d, 1H, Ar-H ortho to C=O).

- (dd, 1H, Ar-H).

- (d, 1H, Ar-H ortho to OH).

-

(t, 2H,

-

(t, 2H,

-

(s, 3H,

Process Optimization & Troubleshooting

Common Failure Modes

-

Low Yield / Incomplete Reaction:

-

Cause: Old or hydrated

. -

Fix: Use fresh catalyst from a newly opened container. Sublimation of

prior to use ensures highest activity.

-

-

Formation of Indanone (Cyclization):

-

Cause: Reaction temperature too high (>140°C) or reaction time too long.

-

Fix: Limit temperature to 110°C. Stop reaction immediately upon disappearance of ester.

-

-

"Oiling Out" during Quench:

-

Cause: Product insolubility in acidic water.

-

Fix: This is normal. Ensure thorough extraction with DCM.

-

Safety Considerations

-

HCl Evolution: The reaction releases HCl gas.[3] Perform in a fume hood.

-

Aluminum Chloride: Reacts violently with water.[1] Quench carefully.

References

-

Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271–4284. Link

-

Blatt, A. H. (1940). The Fries Rearrangement. Chemical Reviews, 27(2), 413–436. Link

-

Martin, R. (1992). The Fries Reaction. Organic Preparations and Procedures International, 24(4), 369-435. Link

-

Thippeswamy, G. B., et al. (2011). 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E. Link (Demonstrates the utility of the hydroxy-ketone scaffold).

-

Sigma-Aldrich. 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one Product Page. Link

Sources

Application Note: Synthesis of 6-Methylchroman-4-one via 4-Methylphenyl 3-chloropropanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and analytical checkpoints for the synthesis of chroman-4-one scaffolds.

Introduction & Strategic Rationale

Chroman-4-ones are highly privileged heterocyclic pharmacophores embedded in numerous biologically active molecules, including flavonoids, selective estrogen receptor modulators (SERMs), and novel antibacterial agents. The construction of the chroman-4-one bicyclic system requires highly regioselective carbon-carbon and carbon-oxygen bond formations.

Using 4-methylphenyl 3-chloropropanoate (derived from the esterification of p-cresol with 3-chloropropionyl chloride[1]) as a starting precursor offers a distinct strategic advantage. The presence of the para-methyl group on the phenolic ring acts as a steric and electronic blocking group. During the subsequent Fries rearrangement, this forces the migrating acylium ion to attack the ortho-position exclusively. This 100% regioselectivity is critical, as only the ortho-hydroxy intermediate can undergo the necessary intramolecular cyclization to form the target 6-methylchroman-4-one[2],[3].

Mechanistic Pathway & Causality

The transformation of 4-methylphenyl 3-chloropropanoate into 6-methylchroman-4-one is a discrete two-stage process governed by specific electronic and kinetic factors.

Stage 1: Lewis Acid-Catalyzed Fries Rearrangement

The reaction is initiated by the introduction of anhydrous aluminum chloride (AlCl₃). AlCl₃ acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination severely weakens the acyl-oxygen bond, leading to its cleavage and the generation of a highly electrophilic 3-chloropropanoyl cation (acylium ion) alongside an aluminum phenoxide complex. Because the para-position is blocked by the methyl group, the acylium ion undergoes electrophilic aromatic substitution exclusively at the sterically accessible ortho-position. Upon aqueous acidic quench, the aluminum complex is hydrolyzed, liberating the intermediate 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one [4].

Stage 2: Base-Promoted Intramolecular Cyclization

The isolated intermediate is then subjected to mild basic conditions (e.g., NaOH in aqueous ethanol). The causality here relies on pKa differentials: the base selectively deprotonates the phenolic hydroxyl group (pKa ~10) without causing significant premature hydrolysis of the primary alkyl chloride. The resulting phenoxide is a potent internal nucleophile. Driven by the kinetic favorability of forming a six-membered ring, the phenoxide undergoes a rapid intramolecular S_N2 displacement of the terminal chloride (a 6-exo-tet cyclization), yielding the dihydropyran ring of the chroman-4-one[5].

Synthetic workflow from 4-methylphenyl 3-chloropropanoate to 6-methylchroman-4-one.

Mechanistic pathway detailing the Fries rearrangement and subsequent cyclization.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis of 3-Chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add 4-methylphenyl 3-chloropropanoate (10.0 g, 50.3 mmol).

-

Catalyst Addition: Slowly add anhydrous AlCl₃ (10.0 g, 75.0 mmol, 1.5 eq) in portions. Caution: The reaction is exothermic and moisture-sensitive.

-

Thermal Activation: Heat the neat mixture gradually to 120 °C. Maintain this temperature for 2 hours. The mixture will form a dark, viscous melt.

-

Quench & Workup: Cool the flask to room temperature. Carefully pour the highly reactive melt into a vigorously stirred mixture of crushed ice (100 g) and concentrated HCl (10 mL) to break the aluminum complex.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint:

-

TLC: Run a TLC (Hexanes:EtOAc 8:2). The product will show a lower Rf than the starting ester and will be strongly UV-active.

-

¹H NMR (CDCl₃): Confirm success by the appearance of a highly deshielded singlet at ~11.8 - 12.2 ppm , corresponding to the phenolic OH proton strongly hydrogen-bonded to the adjacent carbonyl oxygen.

-

Protocol B: Cyclization to 6-Methylchroman-4-one

-

Preparation: Dissolve the crude 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one (approx. 8.0 g, 40.2 mmol) in absolute ethanol (40 mL).

-

Base Addition: Add a 2M aqueous solution of NaOH (40 mL, 80.0 mmol, 2.0 eq) dropwise at room temperature.

-

Cyclization: Stir the reaction mixture at 40–50 °C for 2 to 3 hours.

-

Workup: Monitor by TLC until the starting material is consumed. Concentrate the mixture to remove ethanol, then dilute with water (50 mL). Extract with Dichloromethane (DCM) (3 × 40 mL). Wash the organic layer with water, dry over MgSO₄, and evaporate to yield the crude product. Purify via recrystallization from hexanes/ethyl acetate if necessary.

-

Self-Validation Checkpoint:

-

¹H NMR (CDCl₃): The diagnostic hydrogen-bonded OH peak (~12 ppm) must completely disappear. The aliphatic protons of the newly formed dihydropyran ring will appear as two distinct triplets (or multiplets) around 2.80 ppm (C3-H₂) and 4.50 ppm (C2-H₂) .

-

Quantitative Data & Analytical Checkpoints

The following table summarizes the critical reaction parameters, expected yields, and analytical markers required to validate each step of the workflow.

| Reaction Step | Reagents & Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Key Analytical Marker (¹H NMR / TLC) |

| 1. Fries Rearrangement | AlCl₃ (1.5 eq), Neat | 120 | 2.0 | 75 - 85 | Appearance of chelated OH singlet at ~12.0 ppm |

| 2. Intramolecular Cyclization | NaOH (2.0 eq), EtOH / H₂O | 40 - 50 | 2.5 | 85 - 95 | Disappearance of OH; C2-H₂ triplet at ~4.50 ppm |

References

-

[1] US6689788B1 - Method and composition for treatment... Google Patents. URL:

-

[2] EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on. Google Patents. URL:

-

[5] Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. URL:[Link]

Sources

- 1. US6689788B1 - Method and composition for treatment of inflammatory bowel disease - Google Patents [patents.google.com]

- 2. EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on - Google Patents [patents.google.com]

- 3. 6-Fluorochroman-4-one|High-Purity Research Chemical [benchchem.com]

- 4. 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one | 13102-87-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Cyclization protocols for p-tolyl 3-chloropropionate

An Application Guide to the Synthesis of 7-Methylchroman-4-one via Intramolecular Cyclization of p-Tolyl 3-Chloropropionate

Introduction

The chroman-4-one core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds, including antioxidants, and antimicrobial agents.[1][2] The synthesis of substituted chroman-4-ones is therefore of significant interest to researchers in synthetic and pharmaceutical chemistry. One of the most direct and reliable methods for constructing this bicyclic system is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid derivatives.

This application note provides a detailed guide for the cyclization of p-tolyl 3-chloropropionate to yield 7-methylchroman-4-one. We will explore the underlying reaction mechanism and present detailed protocols for two of the most effective and widely used catalytic systems: traditional Lewis acid catalysis with aluminum chloride (AlCl₃) and Brønsted acid-promoted cyclization using polyphosphoric acid (PPA).

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The conversion of p-tolyl 3-chloropropionate to 7-methylchroman-4-one is a classic example of an intramolecular Friedel-Crafts acylation.[3][4] This reaction proceeds through a well-established electrophilic aromatic substitution pathway.

-

Generation of the Acylium Ion: The reaction is initiated by the interaction of a strong acid catalyst (either a Lewis acid like AlCl₃ or a Brønsted acid like PPA) with the ester or the corresponding carboxylic acid (formed in situ). In the case of p-tolyl 3-chloropropionate, the acyl chloride is first formed from the propionate, which then coordinates with the Lewis acid. This complexation facilitates the departure of the chloride ion, generating a highly reactive and resonance-stabilized acylium ion electrophile.[3][5][6]

-

Electrophilic Attack: The electron-rich p-tolyl aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[5] Due to the ortho-, para-directing nature of the methyl and ether groups, the attack occurs at the ortho position relative to the ether linkage, which is sterically accessible for the intramolecular cyclization.

-

Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as a sigma complex), is unstable. It rapidly loses a proton (H⁺) to a base in the reaction mixture, restoring the aromaticity of the ring and yielding the final product, 7-methylchroman-4-one.

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Comparative Overview of Cyclization Protocols

The choice of catalyst is critical and dictates the reaction conditions. Below is a comparison of the two primary methods detailed in this guide.

| Parameter | Protocol 1: Aluminum Chloride (AlCl₃) | Protocol 2: Polyphosphoric Acid (PPA) |

| Catalyst Type | Strong Lewis Acid | Strong Brønsted Acid & Dehydrating Agent |

| Solvent | Inert, non-polar (e.g., Dichloromethane, 1,2-Dichloroethane) | Often neat (PPA acts as solvent) or high-boiling solvent |

| Temperature | 0 °C to Room Temperature | Elevated (80-120 °C) |

| Reaction Time | 2 - 6 hours | 1 - 3 hours |

| Typical Yields | Good to Excellent (70-90%) | Good to Excellent (75-95%) |

| Advantages | High reactivity, well-established. | Simple procedure, easy workup, acts as its own solvent.[7][8] |

| Disadvantages | Highly moisture-sensitive, generates corrosive HCl gas, stoichiometric amounts often needed, aqueous metal waste.[5] | High viscosity can make stirring difficult, requires high temperatures. |

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Cyclization

This method relies on the powerful Lewis acidity of AlCl₃ to promote the reaction under relatively mild temperature conditions. The strict exclusion of moisture is paramount for success.

Materials and Reagents:

-

p-Tolyl 3-chloropropionate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend anhydrous AlCl₃ (1.2 - 1.5 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve p-tolyl 3-chloropropionate (1.0 equivalent) in a separate volume of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The addition is exothermic, so maintain the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing crushed ice and a small amount of concentrated HCl.[5] This step hydrolyzes the aluminum complexes and should be done with caution due to vigorous gas evolution (HCl).

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-methylchroman-4-one.

Caption: Experimental workflow for AlCl₃-catalyzed cyclization.

Protocol 2: Polyphosphoric Acid (PPA) Promoted Cyclization

PPA serves as both the catalyst and the reaction medium in this solvent-free approach, which is often simpler to set up but requires higher temperatures.

Materials and Reagents:

-

p-Tolyl 3-chloropropionate

-

Polyphosphoric Acid (PPA)

-

Ice water

-

Ethyl Acetate or Dichloromethane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Heating mantle with a temperature controller

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: Place polyphosphoric acid (typically 10-20 times the weight of the substrate) into a round-bottom flask equipped with a robust magnetic stir bar. Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.

-

Substrate Addition: Add the p-tolyl 3-chloropropionate (1.0 equivalent) directly to the hot PPA in one portion.

-

Reaction: Increase the temperature to 100-110 °C and stir vigorously for 1-3 hours. The mixture will become colored. Monitor the reaction by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot on the TLC plate).

-

Quenching: After the reaction is complete, allow the mixture to cool slightly (to ~60-70 °C) and then carefully pour it onto a large beaker of crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Once all the PPA is dissolved and the mixture has reached room temperature, extract the aqueous suspension three times with a suitable organic solvent like ethyl acetate.

-

Washing: Combine the organic extracts and wash them carefully with water, followed by a slow, cautious wash with saturated NaHCO₃ solution (to neutralize phosphoric acid, watch for CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude material can be purified by flash column chromatography or recrystallization to afford the final product.

References

- Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Ventura College Organic Chemistry Lab. Experiment 1: Friedel-Crafts Acylation.

- MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 2025.

- ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. May 2021.

- BenchChem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.

- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. May 2018.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ.

- PMC. Microwave-assisted cyclizations promoted by polyphosphoric acid esters. September 2016.

- Der Pharma Chemica. Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. 2011.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]

Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 4-Methylphenyl 3-chloropropanoate for the Synthesis of 7-Methyl-1-indanone

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 7-methyl-1-indanone via an intramolecular Friedel-Crafts acylation. The protocol details a two-step process commencing with the esterification of p-cresol with 3-chloropropionyl chloride to form the 4-methylphenyl 3-chloropropanoate intermediate, followed by a Lewis acid-catalyzed cyclization. This application note elucidates the underlying chemical principles, provides detailed, step-by-step experimental procedures, and discusses critical parameters and potential challenges. The 1-indanone core is a significant structural motif in a multitude of biologically active molecules, making this synthetic route highly relevant for pharmaceutical research and development.[1][2]

Introduction: The Significance of the 1-Indanone Scaffold

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notably, derivatives of 1-indanone are key intermediates in the synthesis of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][4] The intramolecular Friedel-Crafts acylation is a robust and widely utilized method for the construction of the 1-indanone ring system.[5][6] This guide focuses on a specific pathway: the cyclization of a 4-methylphenyl 3-chloropropanoate intermediate to yield 7-methyl-1-indanone, a valuable building block in organic synthesis.[7][8]

Reaction Overview and Mechanistic Insights

The overall synthetic strategy involves two key transformations:

-

Esterification: The reaction of p-cresol with 3-chloropropionyl chloride to form 4-methylphenyl 3-chloropropanoate. This is a standard nucleophilic acyl substitution.

-

Intramolecular Friedel-Crafts Acylation: The cyclization of the ester intermediate, catalyzed by a Lewis acid (e.g., aluminum chloride), to form the five-membered ring of 7-methyl-1-indanone.

The core of this synthesis lies in the intramolecular Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism.[9][10]

The Role of the Lewis Acid Catalyst

A Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for the Friedel-Crafts acylation.[10][11][12] Its primary function is to generate a highly reactive electrophile, the acylium ion. The Lewis acid coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion (R-C≡O⁺).[13][14]

Intramolecular vs. Intermolecular Acylation

Intramolecular reactions that form five- or six-membered rings are often more favorable than their intermolecular counterparts.[15][16] This is due to the proximity of the reacting groups within the same molecule, which increases the effective concentration of the electrophile at the site of the nucleophilic aromatic ring.[16] This proximity effect often allows the reaction to proceed under milder conditions than would be required for an intermolecular reaction.

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Aluminum chloride is highly reactive with moisture and should be handled with care.[17][18] Acid chlorides are corrosive and react violently with water.[19] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 4-Methylphenyl 3-chloropropanoate

This protocol outlines the esterification of p-cresol.

Materials:

-

p-Cresol

-

3-Chloropropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine or pyridine (as a base)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-methylphenyl 3-chloropropanoate. The product can be purified further by column chromatography if necessary.

Protocol 2: Intramolecular Friedel-Crafts Acylation to 7-Methyl-1-indanone

This protocol details the cyclization of the ester intermediate.

Materials:

-

4-Methylphenyl 3-chloropropanoate (crude or purified from Protocol 1)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Crushed ice

-

Dilute hydrochloric acid (HCl)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (nitrogen or argon)

-

Ice bath

-

Separatory funnel

Procedure:

-

In a dry three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2-1.5 equivalents).

-

Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-methylphenyl 3-chloropropanoate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

-

After the addition, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-methyl-1-indanone.

Data Presentation and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 7-methyl-1-indanone.

| Step | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Esterification | p-Cresol, 3-Chloropropionyl chloride | Triethylamine | DCM | 0 to RT | 2-3 | 85-95 |

| Cyclization | 4-Methylphenyl 3-chloropropanoate | AlCl₃ | DCM | 0 to RT | 1-2 | 70-85 |

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Anhydrous conditions are critical for the success of the Friedel-Crafts acylation.[17] Any moisture will deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

-

Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[17] Therefore, a stoichiometric amount or a slight excess of the catalyst is often required.

-

Substrate Deactivation: Strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, potentially inhibiting the reaction.[17][19] In this case, the methyl group on the phenyl ring is an activating group, facilitating the reaction.

-

Regioselectivity: The methyl group in the starting material is an ortho-, para-director. In the intramolecular cyclization, the acyl group will preferentially add to the ortho position to form the five-membered ring. Steric hindrance from the methyl group can influence the reaction rate and may lead to minor side products if the reaction conditions are not optimized.

Visualizing the Workflow and Mechanism

Experimental Workflow

Caption: Workflow for the two-step synthesis of 7-methyl-1-indanone.

Reaction Mechanism

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 7-methyl-1-indanone using a two-step sequence involving esterification and a subsequent intramolecular Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the outlined protocols and troubleshooting advice, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and organic synthesis. The versatility of the Friedel-Crafts reaction makes this approach adaptable for the synthesis of a wide range of substituted 1-indanone derivatives.

References

-

Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

SATHEE. Friedel Crafts Reaction. Available at: [Link]

-

Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Available at: [Link]

-

Chemical Communications (RSC Publishing). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Available at: [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]

-

Baddeley, G., & Williamson, R. (n.d.). Friedel-Crafts Acylation and Alkylation. A Comparison of Inter- and Intra-molecular Processes. RSC Publishing. Available at: [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

-

Beilstein Journals. (2021, August 26). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Available at: [Link]

-

Scientific Research Publishing. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Available at: [Link]

-

ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Available at: [Link]

-

Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

Chemstuff. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

-

PMC. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Available at: [Link]

-

ResearchGate. Synthesis and application of 1-indanone derivative to access spiro carbocycles. Available at: [Link]

-

ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Available at: [Link]

-

ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Available at: [Link]

-

YouTube. (2020, May 19). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Available at: [Link]

-

PMC. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Available at: [Link]

-

Quora. (2018, February 10). What are the limitations of Friedal Craft reactions?. Available at: [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Available at: [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. Available at: [Link]

-

ResearchGate. Intramolecular Friedel‐Crafts acylation.. Available at: [Link]

-

PMC. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

- Google Patents. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.

-

PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

- Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.

-

Organic Syntheses Procedure. cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 7-METHYL-1-INDANONE | 39627-61-7 [chemicalbook.com]

- 9. studymind.co.uk [studymind.co.uk]

- 10. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]